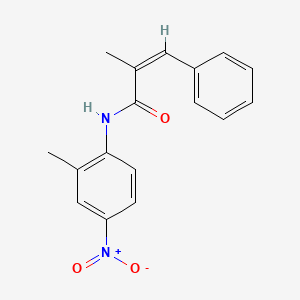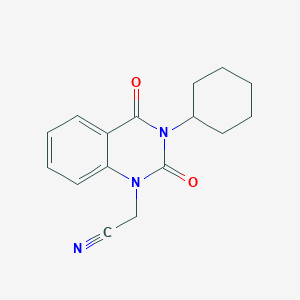
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in these processes.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that this compound is generally well-tolerated in animal models, with few adverse effects. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is the development of more potent analogs of this compound, which may have improved anti-cancer and anti-inflammatory properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in clinical settings.
Synthesis Methods
The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 1-phenylethylamine with 2-amino-2-phenylacetic acid, followed by cyclization with phosphorous oxychloride and sodium azide. This method has been described in detail in several scientific papers and has been shown to yield high purity and yield of the desired compound.
Scientific Research Applications
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that this compound has anti-cancer properties, including the ability to induce apoptosis in cancer cells.
In addition to its potential as a cancer therapeutic, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYZCACFVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5416627.png)
![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)

![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)
![6'-methoxy-5-[(4-phenylazepan-1-yl)carbonyl]-2,3'-bipyridine](/img/structure/B5416644.png)

![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5416657.png)

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)
![5-fluoro-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5416729.png)
![(3R*,4R*)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5416730.png)